The compound with the molecular formula C19H17F3N8O is a complex organic molecule that contains various functional groups, including fluorine, nitrogen, and oxygen. Its structure suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways. The presence of trifluoromethyl groups indicates a high degree of lipophilicity, which can enhance the compound's biological activity and its ability to penetrate cellular membranes.
C19H17F3N8O can be classified as a triazole-containing compound, which is significant due to the triazole ring's role in medicinal chemistry. Triazoles are known for their diverse biological activities, including antifungal and anticancer properties. This classification places the compound within a broader category of bioactive molecules that are being explored for their pharmacological effects.
The synthesis of C19H17F3N8O can be achieved through several methodologies:
Specific synthetic routes may involve:
The molecular structure of C19H17F3N8O features:
C19H17F3N8O can participate in various chemical reactions, including:
Reactions are typically monitored using techniques such as:
The mechanism of action for C19H17F3N8O is likely linked to its interaction with specific biological receptors or enzymes. The presence of nitrogen heteroatoms suggests potential binding sites for target proteins.
Research indicates that compounds with similar structures can modulate pathways involved in inflammation or cell proliferation, making them candidates for further pharmacological studies.
Relevant data from studies indicate that similar compounds exhibit stability under physiological conditions while remaining reactive towards specific targets.
C19H17F3N8O has potential applications in:
The compound C~19~H~17~F~3~N~8~O belongs to the broad class of nitrogen-containing heterocyclic compounds, which are characterized by rings containing at least one heteroatom (typically nitrogen, oxygen, or sulfur) alongside carbon atoms. Its structure incorporates two critical heterocyclic motifs: a 1,2,3-triazole ring and a pyrimidine or purine derivative, as inferred from its molecular formula. These motifs classify it as a polyheterocyclic system due to the fusion of multiple heterocyclic rings. The presence of three nitrogen atoms in the 1,2,3-triazole segment enables extensive hydrogen bonding and dipole interactions with biological targets, a hallmark of pharmacologically active heterocycles [1] [9].
Heterocycles dominate medicinal chemistry, constituting >85% of all biologically active pharmaceutical ingredients. Their structural versatility allows modulation of key drug properties:
Table 1: Heterocyclic Components in C~19~H~17~F~3~N~8~O and Their Roles
| Heterocyclic Ring | Key Atoms | Function in Drug Design |
|---|---|---|
| 1,2,3-Triazole | N~1~, N~2~, N~3~ | Hydrogen bonding; metabolic stability; bioisostere for amide bonds |
| Pyrimidine/Purine | N~heterocyclic~ | Base-pair mimicry for DNA/RNA-targeting agents; kinase inhibition |
| Fluorinated aryl group | F~3~ | Electron withdrawal; enhanced binding affinity; metabolic blockade |
The trifluoromethyl group (-CF~3~) further classifies this compound as a fluorinated bioactive molecule, leveraging fluorine’s high electronegativity to fine-tune electronic properties and improve bioavailability [3].
Triazole-containing compounds exhibit exceptional pharmacological diversity due to their ability to engage in multiple non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-stacking) with biological macromolecules. The 1,2,3-triazole ring in C~19~H~17~F~3~N~8~O serves dual roles:
Table 2: Pharmacological Applications of Triazole Analogues
| Therapeutic Area | Mechanism of Action | Example Compound |
|---|---|---|
| Anticancer | Kinase inhibition; apoptosis induction | Carboxyamidotriazole (CAI) |
| Antifungal | CYP450-dependent lanosterol demethylase block | Fluconazole, Voriconazole |
| Antiviral | Nucleoside reverse transcriptase inhibition | Ribavirin analogues |
| Neuroprotective | AChE/Butyrylcholinesterase inhibition | Donepezil-triazole hybrids |
Notably, triazole hybrids demonstrate activity against drug-resistant pathogens and cancers. For example, 1,2,3-triazole-coumarin conjugates overcome cisplatin resistance in lung cancer by suppressing P-glycoprotein efflux pumps [6]. The structural flexibility of triazoles allows facile hybridization with other pharmacophores (e.g., coumarins, chromenes), expanding their target spectrum to include multi-kinase inhibitors and DNA intercalators [6] [8].
The study of triazoles began in 1885 when chemist Bladin first characterized the 1,2,3-triazole ring system. Early applications focused on dyes and agrochemicals until the mid-20th century, when Woolley’s discovery of azole antifungal activity (1944) spurred medicinal interest [3] [10]. Key milestones include:
Figure: Evolution of Triazole-Based Drug Design
1885 (Bladin) → 1944 (Antifungal discovery) → 2001 (CuAAC) → Present (Targeted hybrids) Modern research leverages computational methods (molecular docking, QSAR) to optimize triazole scaffolds for specific targets. For C~19~H~17~F~3~N~8~O, potential trajectories include:
The trajectory underscores a shift from empirical discovery to rational design, positioning triazoles as enduring scaffolds in medicinal chemistry [1] [9].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: